Dihydroactinidiolide
Overview
Description
Dihydroactinidiolide is a volatile terpene with a sweet, tea-like odor. It is naturally found in black tea, fenugreek, fire ants, mangoes, and tobacco . This compound is also synthetically produced and is known for its use as a fragrance and as a pheromone for various insects .
Mechanism of Action
Target of Action
Dihydroactinidiolide, a volatile terpene, is known to interact with a variety of insects as a pheromone . It is one of the three components of the pheromone for queen recognition of the workers of the red fire ant .
Mode of Action
It is known that it plays a crucial role in the communication between insects, particularly in the recognition of the queen by worker ants .
Biochemical Pathways
This compound is a product of the oxidation of PSII-associated carotenoids under very high light conditions . This process changes the expression of a subset of nuclear genes .
Pharmacokinetics
It is known to be a volatile compound, suggesting that it can easily evaporate and disperse into the environment .
Result of Action
In the context of insects, this compound acts as a pheromone, influencing the behavior of these creatures . For example, it is involved in the recognition of the queen by worker ants in the red fire ant species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its production is induced under very high light conditions . Furthermore, as a volatile compound, its dispersion and action can be affected by factors such as wind and temperature .
Biochemical Analysis
Biochemical Properties
Dihydroactinidiolide plays a significant role in biochemical reactions, particularly in plants. It is a product of carotenoid oxidation and is involved in the regulation of gene expression and photoacclimation. In Arabidopsis, this compound has been shown to interact with various biomolecules, including nucleophilic structures in macromolecules, due to its carbonyl group. This interaction can lead to changes in gene expression and increased tolerance to photooxidative stress . Additionally, this compound has been identified as a component of pheromones in insects and mammals, indicating its broader biological significance .
Cellular Effects
This compound influences various cellular processes and functions. In plants, it has been observed to regulate gene expression and photoacclimation, particularly under high light stress conditions. This regulation involves changes in the expression of genes responsive to singlet oxygen, a reactive oxygen species generated during high light stress . This compound’s impact on cell signaling pathways and gene expression highlights its role in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s carbonyl group allows it to react with nucleophilic structures, leading to changes in gene expression and cellular responses. In plants, this compound is produced during the oxidation of β-carotene and can induce the expression of genes involved in photoacclimation and stress responses . This mechanism underscores its role as a signaling molecule in plants, mediating responses to environmental stressors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound accumulates in plant leaves under high light stress, indicating its stability in such conditions . The compound’s degradation products and their effects on cellular function have also been investigated, revealing its potential long-term influence on gene expression and stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that at certain thresholds, this compound can exhibit cytotoxic effects, particularly against cancer cell lines
Metabolic Pathways
This compound is involved in metabolic pathways related to carotenoid oxidation. It is produced as a secondary oxidation product of β-ionone through the intermediate 5,6-epoxy-β-ionone . This pathway highlights the compound’s role in the broader context of carotenoid metabolism and its potential impact on metabolic flux and metabolite levels in plants.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. In plants, this compound has been detected in leaves and fruits, suggesting its distribution across different tissues . The compound’s localization and accumulation are influenced by its interactions with cellular components, which can affect its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. In plants, it has been observed to accumulate in chloroplasts under high light stress, indicating its role in photoacclimation and stress responses . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, further influencing its biochemical and physiological effects.
Preparation Methods
Dihydroactinidiolide can be synthesized through several methods. One common synthetic route involves the transformation of tetrahydroactinidiolide into this compound using diphenyldisulfide followed by MCPBA oxidation and thermal elimination of the obtained sulfone . Industrial production methods often involve similar synthetic routes but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
Dihydroactinidiolide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like MCPBA.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield more reduced forms of the compound.
Scientific Research Applications
Dihydroactinidiolide has a wide range of scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKHDCBNRDRUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=CC(=O)O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864588 | |
Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; musky or coumarin-like aroma | |
Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
295.00 to 296.00 °C. @ 760.00 mm Hg | |
Record name | Dihydroactinidiolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol) | |
Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.051-1.058 | |
Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
15356-74-8, 17092-92-1 | |
Record name | 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15356-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dihydroactinolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015356748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROACTINIDIOLIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357087 | |
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Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,7a-tetrahydro-4,4,7a-trimethylbenzofuran-2(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.794 | |
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Record name | Dihydroactinidiolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROACTINIDIOLIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH8469LVA9 | |
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Record name | Dihydroactinidiolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dihydroactinidiolide?
A1: this compound has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol.
Q2: What are the common methods for synthesizing this compound?
A2: this compound can be synthesized through various methods, including:
- Thermal degradation of β-carotene: This method utilizes heat to degrade β-carotene, producing DHA as a major product alongside other compounds like β-ionone. [, ]
- Oxidative degradation of β-carotene: This approach involves the oxidation of β-carotene, typically in the presence of enzymes or catalysts. [, , ]
- Chemical synthesis: Several synthetic routes have been developed, often starting from compounds like citral or β-ionone and employing reactions such as cyclization, cyanation, hydrolysis, and dehydration. [, , , , , , ]
Q3: How is this compound characterized structurally?
A3: Structural characterization of this compound can be achieved using various spectroscopic techniques, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly employed to separate and identify DHA based on its retention time and mass spectrum. [, , , , , , , ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in DHA based on their characteristic absorption frequencies. []
- Nuclear Magnetic Resonance Spectroscopy (NMR): NMR provides detailed information about the structure and connectivity of atoms in DHA. [, ]
Q4: What are the known biological activities of this compound in plants?
A4: this compound has been reported to exhibit several biological activities in plants, including:
- Germination inhibition: DHA has been identified as a germination inhibitor in wheat husks, potentially contributing to seed dormancy. [, , ]
- Allelopathic potential: DHA, isolated from the cyanobacteria Phormidium angustissimum, showed inhibitory effects on seed germination and seedling growth of Chinese amaranth and barnyard grass. []
- Gene regulation and photoacclimation: DHA accumulates in Arabidopsis leaves under high light stress, suggesting a potential role in plant stress responses and photoprotection. []
Q5: What are the potential applications of this compound?
A5: this compound holds potential applications in various fields, including:
- Flavor and fragrance industry: DHA possesses a sweet, fruity aroma reminiscent of apricots and is used as a flavoring agent in food and beverages, particularly in tea. [, , , , , , ]
- Agriculture: The germination inhibitory activity of DHA suggests potential applications in developing bio-herbicides or seed treatments. [, ]
- Pharmaceuticals: The cytotoxic effects of DHA against cancer cell lines warrant further investigation for potential anticancer properties. []
Q6: Is this compound found in any natural sources?
A6: Yes, this compound is found naturally in various plants, contributing to their characteristic aroma. Some sources include:
- Tea: DHA is a significant aroma compound in various types of tea, including black, green, yellow, and oolong tea. [, , , , , , , ]
- Fruits: DHA has been detected in fruits like apricots, contributing to their fruity scent. []
- Osmanthus fragrans: This flowering plant, known for its fragrant flowers, contains DHA as a volatile constituent. []
- Sea Buckthorn juice: DHA is produced by a strain of Staphylococcus pasteuri isolated from sea buckthorn juice. []
Q7: How does this compound contribute to the aroma of tea?
A7: this compound contributes to the complex aroma profile of tea by imparting sweet, fruity, and apricot-like notes. The specific aroma contribution of DHA can vary depending on the tea type, processing methods, and the presence of other volatile compounds. [, , , , , ]
Q8: How do different processing methods affect this compound content in tea?
A8: Tea processing methods significantly influence the content and composition of volatile compounds, including this compound. For example:
- Re-rolling treatment: Re-rolling during black tea processing was found to increase the levels of DHA, contributing to the desired floral and fruity aroma. []
- Fermentation: The fermentation process in black tea production can promote the formation of DHA from its precursor, β-carotene. [, ]
- Roasting: Roasting, a common step in oolong tea production, can lead to the formation of DHA, contributing to the characteristic roasted aroma notes. []
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